molecular formula C6H3Br2NO3 B1321809 4,6-Dibromo-5-hydroxypicolinic acid CAS No. 64354-26-3

4,6-Dibromo-5-hydroxypicolinic acid

Cat. No.: B1321809
CAS No.: 64354-26-3
M. Wt: 296.9 g/mol
InChI Key: KAQSHVQNOSITQB-UHFFFAOYSA-N
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Description

4,6-Dibromo-5-hydroxypicolinic acid is a brominated derivative of picolinic acid, characterized by the presence of two bromine atoms at the 4 and 6 positions and a hydroxyl group at the 5 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-5-hydroxypicolinic acid typically involves the bromination of 5-hydroxypyridine-2-carboxylic acid methyl ester. The process includes the following steps :

  • Dissolve 15 g of 5-hydroxypyridine-2-carboxylic acid methyl ester in 300 ml of water.
  • Slowly add 31.2 g of bromine to the solution while stirring.
  • Continue stirring until the bromine color disappears.
  • Filter the resulting solid, wash with cold water, and recrystallize from a benzene/hexane mixture (2:3) to obtain the product with a yield of 67%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-5-hydroxypicolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Common Reagents and Conditions

    Bromination: Bromine in water is used for the initial synthesis.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the hydroxyl group can yield a carboxylic acid or ketone.

    Reduction Products: Reduction can lead to the formation of a fully hydrogenated pyridine ring.

Scientific Research Applications

4,6-Dibromo-5-hydroxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as flame retardants or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-5-hydroxypicolinic acid involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4,6-Dibromo-5-hydroxypicolinic acid can be compared with other brominated and hydroxylated derivatives of picolinic acid :

    Picolinic Acid: The parent compound, with a carboxylic acid group at the 2-position.

    5-Hydroxypicolinic Acid: Similar structure but without bromine atoms.

    4,6-Dibromopicolinic Acid: Lacks the hydroxyl group at the 5-position.

Properties

IUPAC Name

4,6-dibromo-5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQSHVQNOSITQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613772
Record name 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64354-26-3
Record name 4,6-Dibromo-5-hydroxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64354-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.5 g sodium hydroxide in 15 ml of water was added to 2 g of 4,6-dibromo-5-hydroxy-2-pyridine-carboxylic acid methyl ester and refluxed for 2 hours. The product was isolated, by cooling and acidifying with concentrated hydrochloric acid, in 53% yield; m.p. 195° -197° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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